Fmoc-3AA-OH

Description

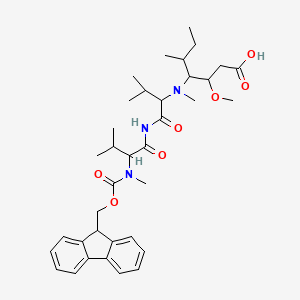

Fmoc-3AA-OH (CAS: 863971-44-2) is a specialized Fmoc-protected amino acid derivative with the molecular formula C₃₆H₅₁N₃O₇ and a molecular weight of 637.81 g/mol. It exists as a white to off-white crystalline powder, requiring storage at 2–8°C under dark, dry, and sealed conditions to maintain stability . Primarily used as a cleavable linker in antibody-drug conjugates (ADCs), it bridges cytotoxic drugs and antibodies, enabling targeted cancer therapy. Its purity specifications (97.5–101.5%) and strict storage requirements reflect its critical role in precision medicine .

Properties

Molecular Formula |

C36H51N3O7 |

|---|---|

Molecular Weight |

637.8 g/mol |

IUPAC Name |

4-[[1-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-methoxy-5-methylheptanoic acid |

InChI |

InChI=1S/C36H51N3O7/c1-10-23(6)33(29(45-9)19-30(40)41)38(7)31(21(2)3)34(42)37-35(43)32(22(4)5)39(8)36(44)46-20-28-26-17-13-11-15-24(26)25-16-12-14-18-27(25)28/h11-18,21-23,28-29,31-33H,10,19-20H2,1-9H3,(H,40,41)(H,37,42,43) |

InChI Key |

JDMOCVJBADMSJP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(CC(=O)O)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3AA-OH typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions (e.g., NaHCO3/dioxane/H2O or NaHCO3/DMF) or under anhydrous conditions (e.g., pyridine/CH2Cl2) . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which offers increased stability .

Industrial Production Methods: In industrial settings, the production of Fmoc-3AA-OH often employs solid-phase peptide synthesis (SPPS) techniques. This method involves anchoring the amino acid to a solid support and sequentially adding Fmoc-protected amino acids to build the desired peptide chain .

Chemical Reactions Analysis

Types of Reactions: Fmoc-3AA-OH primarily undergoes deprotection reactions to remove the Fmoc group. This is typically achieved using secondary amines such as piperidine in N,N-dimethylformamide (DMF) . The Fmoc group can also be introduced through reactions with Fmoc-Cl or Fmoc-OSu .

Common Reagents and Conditions:

Deprotection: Piperidine in DMF (20% solution) is commonly used for the removal of the Fmoc group.

Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base such as NaHCO3 or pyridine.

Major Products: The major product of the deprotection reaction is the free amino acid, while the byproduct is dibenzofulvene .

Scientific Research Applications

Chemistry: Fmoc-3AA-OH is extensively used in the synthesis of peptides and proteins. The Fmoc group provides a temporary protection for the amino group, allowing for the stepwise assembly of peptide chains .

Biology and Medicine: In biological and medical research, Fmoc-3AA-OH is used to synthesize peptide-based drugs and biomaterials. Peptide hydrogels derived from Fmoc-protected amino acids have applications in tissue engineering and drug delivery .

Industry: In the industrial sector, Fmoc-3AA-OH is used in the large-scale production of synthetic peptides for research and therapeutic purposes .

Mechanism of Action

The mechanism of action of Fmoc-3AA-OH involves the protection and deprotection of the amino group. The Fmoc group is introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu, forming a stable carbamate linkage . The deprotection process involves the removal of the Fmoc group using a base, resulting in the formation of a free amino group and dibenzofulvene as a byproduct .

Comparison with Similar Compounds

Structural and Chemical Properties Comparison

Key Structural Features:

- Fmoc-3AA-OH : Contains a 3VVD-OH backbone, optimized for ADC applications. Its structure likely includes orthogonal protecting groups to ensure controlled drug release .

- Fmoc-Arg(Pbf)-OH : Features a bulky arginine side chain protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Fmoc groups. Requires acidic conditions (e.g., trifluoroacetic acid) for deprotection .

- Fmoc-FF-OH : A self-assembling dipeptide (Fmoc-phenylalanine-phenylalanine) with aromatic stacking, used in materials science to enhance perovskite solar cell efficiency by reducing defects .

- Fmoc-D-Phe(3-CF3)-OH : Incorporates a trifluoromethyl group on phenylalanine, enhancing hydrophobicity and metabolic stability for pharmaceutical applications .

Table 1: Structural Comparison

Purity and Impurity Profiles

Biological Activity

Fmoc-3AA-OH, or 9-fluorenylmethoxycarbonyl-3-amino acids, is a compound that plays a significant role in peptide synthesis and exhibits various biological activities. This article explores the biological activity of Fmoc-3AA-OH, including its antimicrobial properties, potential therapeutic applications, and structure-activity relationships.

Overview of Fmoc-3AA-OH

Fmoc-3AA-OH is a derivative of amino acids that incorporates the Fmoc protecting group, commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino terminus of the amino acid, allowing for selective coupling reactions without interference from the amine functionality.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc-conjugated amino acids, including Fmoc-3AA-OH. These compounds have shown effectiveness against various Gram-positive bacteria. The mechanism of action appears to be linked to their surfactant-like properties, which disrupt bacterial membranes at higher concentrations.

Mechanistic Insights

- Membrane Disruption : At elevated concentrations, Fmoc-3AA-OH can trigger oxidative stress and alter membrane integrity, leading to bacterial cell death.

- Inhibition of Growth : At lower concentrations, the compound inhibits bacterial growth by entering cells and depleting glutathione levels, which is critical for cellular defense against oxidative damage .

Structure-Activity Relationship (SAR)

The biological activity of Fmoc-3AA-OH can be influenced by its structural characteristics. Research indicates that modifications to the side chains of the amino acids can significantly affect their antimicrobial potency and selectivity.

| Amino Acid Modification | Antimicrobial Activity | Mechanism |

|---|---|---|

| Hydrophobic residues (e.g., phenylalanine) | Enhanced activity against Gram-positive bacteria | Increased membrane disruption |

| Polar residues (e.g., glutamic acid) | Variable activity | Altered interaction with bacterial membranes |

This table summarizes how different structural modifications can impact the biological activity of Fmoc-3AA-OH derivatives.

Study 1: Antibacterial Efficacy

In a study examining various Fmoc-conjugated amino acids, Fmoc-3AA-OH demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized both hydrogel and solution phases to assess efficacy, revealing that the release mechanism from hydrogels was crucial for its antibacterial action .

Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of Fmoc-3AA-OH on cancer cell lines. The compound exhibited selective toxicity against melanoma and prostate cancer cells while sparing non-cancerous fibroblast cells. The results indicated that the compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.